N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.716 g/mol . This compound is known for its unique structure, which includes a chloro-substituted pyridine ring and a cyclopropoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 6-chloro-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
- 1-(2-Chlorophenyl)-N-(2-phenoxyethyl)methanesulfonamide
Uniqueness
N-(6-Chloro-5-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its chloro-substituted pyridine ring and cyclopropoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11ClN2O3S |
---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(6-chloro-5-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-8-5-4-7(9(10)11-8)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
DTSNFEXRESTGDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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